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molecular formula C9H10O3 B1672421 2-Methoxyphenyl acetate CAS No. 613-70-7

2-Methoxyphenyl acetate

Cat. No. B1672421
M. Wt: 166.17 g/mol
InChI Key: BHJHPYFAYGAPLS-UHFFFAOYSA-N
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Patent
US04692546

Procedure details

Dann and Mylius in a dissertation included as part of a series of Reports from the Institute for Applied Chemistry of the University of Erlangen, Annalen der Chemie, 587, 1 to 15, (1954) show the rearrangement of phenyl acetate in hydrogen fluoride to 4-hydroxyacetophenone, with a maximum yield of 81% after 24 hours of reaction time, and report a yield of 92% stated to be obtained by K. Weichert as reported in Angewandte Chemie, 56, 338 (1943). However, Dann and Mylius suggest that the difference in yields may be at least partly due to the previous ignoring by Weichert of the accompanying 2-hydroxyacetophenone. Dann and Mylius also report somewhat lower yields of hydroxy aromatic ketones from rearrangements in hydrogen fluoride of acresol acetate, p-cresol acetate, and guaiacol acetate.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2].C[C:12]([C:14]1[CH:15]=[CH:16][C:17]([OH:20])=[CH:18][CH:19]=1)=[O:13].[OH:21][CH2:22][C:23](C1C=CC=CC=1)=O>F>[C:1]([O-:4])(=[O:3])[CH3:2].[C:22]([O:20][C:17]1[CH:18]=[CH:19][C:14]([CH3:12])=[CH:15][CH:16]=1)(=[O:21])[CH3:23].[C:1]([O:4][C:5]1[C:10]([O:13][CH3:12])=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with a maximum yield of 81% after 24 hours of reaction time
Duration
24 h
CUSTOM
Type
CUSTOM
Details
to be obtained by K
CUSTOM
Type
CUSTOM
Details
in yields may

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-]
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C1)C
Name
Type
product
Smiles
C(C)(=O)OC=1C(=CC=CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04692546

Procedure details

Dann and Mylius in a dissertation included as part of a series of Reports from the Institute for Applied Chemistry of the University of Erlangen, Annalen der Chemie, 587, 1 to 15, (1954) show the rearrangement of phenyl acetate in hydrogen fluoride to 4-hydroxyacetophenone, with a maximum yield of 81% after 24 hours of reaction time, and report a yield of 92% stated to be obtained by K. Weichert as reported in Angewandte Chemie, 56, 338 (1943). However, Dann and Mylius suggest that the difference in yields may be at least partly due to the previous ignoring by Weichert of the accompanying 2-hydroxyacetophenone. Dann and Mylius also report somewhat lower yields of hydroxy aromatic ketones from rearrangements in hydrogen fluoride of acresol acetate, p-cresol acetate, and guaiacol acetate.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2].C[C:12]([C:14]1[CH:15]=[CH:16][C:17]([OH:20])=[CH:18][CH:19]=1)=[O:13].[OH:21][CH2:22][C:23](C1C=CC=CC=1)=O>F>[C:1]([O-:4])(=[O:3])[CH3:2].[C:22]([O:20][C:17]1[CH:18]=[CH:19][C:14]([CH3:12])=[CH:15][CH:16]=1)(=[O:21])[CH3:23].[C:1]([O:4][C:5]1[C:10]([O:13][CH3:12])=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with a maximum yield of 81% after 24 hours of reaction time
Duration
24 h
CUSTOM
Type
CUSTOM
Details
to be obtained by K
CUSTOM
Type
CUSTOM
Details
in yields may

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-]
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C1)C
Name
Type
product
Smiles
C(C)(=O)OC=1C(=CC=CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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